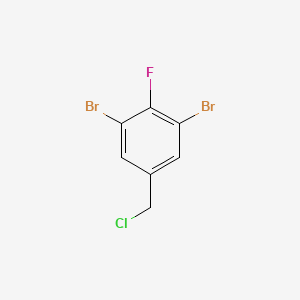

3,5-Dibromo-4-fluorobenzyl chloride

Descripción general

Descripción

3,5-Dibromo-4-fluorobenzyl chloride: is an organic compound with the molecular formula C7H4Br2ClF. It is a halogenated benzyl chloride derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-fluorobenzyl chloride typically involves the halogenation of 4-fluorotoluene. The process includes:

Bromination: 4-fluorotoluene is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 3 and 5 positions of the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Flow Reactors: These reactors allow for the controlled addition of reagents and efficient heat management, ensuring high yields and purity.

Catalyst Optimization: The use of optimized catalysts and reaction conditions to enhance the efficiency and selectivity of the halogenation and chlorination steps.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dibromo-4-fluorobenzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding substituted products.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines are used under mild conditions.

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products:

Substituted Benzyl Derivatives: Products formed from nucleophilic substitution reactions.

Biaryl Compounds: Products formed from coupling reactions, useful in pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules can significantly alter their pharmacological properties. 3,5-Dibromo-4-fluorobenzyl chloride serves as a versatile building block in the synthesis of fluorinated pharmaceuticals. The unique properties of fluorinated compounds, such as increased lipophilicity and metabolic stability, enhance their effectiveness as drug candidates.

Table 1: Pharmacological Properties Influenced by Fluorination

| Property | Impact of Fluorination |

|---|---|

| Lipophilicity | Increases membrane permeability |

| Metabolic Stability | Reduces degradation by metabolic enzymes |

| Binding Affinity | Enhances interaction with biological targets |

Recent studies have demonstrated that fluorinated compounds can improve the efficacy of drugs targeting various diseases, including cancer and diabetes. For example, the introduction of fluorine into triazole derivatives has shown promise in drug discovery due to their enhanced biological activity and selectivity .

Agrochemicals

Fluorinated compounds are also prevalent in agrochemical formulations. The unique properties imparted by fluorine can enhance the effectiveness of herbicides and pesticides. This compound can be utilized in the synthesis of novel agrochemical agents that exhibit improved potency and selectivity against target pests.

Case Study: Development of Fluorinated Herbicides

A recent investigation into the synthesis of fluorinated herbicides revealed that incorporating fluorine into the molecular structure significantly improved herbicidal activity against resistant weed species. The study highlighted the role of this compound as a key intermediate in developing these advanced agrochemicals .

Materials Science

In materials science, this compound has potential applications in the development of functional materials with specific electronic or optical properties. Its ability to modify surface characteristics makes it suitable for use in coatings and polymers.

Table 2: Applications in Materials Science

| Application | Description |

|---|---|

| Coatings | Enhances durability and chemical resistance |

| Polymers | Improves mechanical properties |

| Electronic Materials | Modifies conductivity and dielectric properties |

The unique electronic characteristics imparted by fluorinated compounds can lead to innovations in organic electronics and photonic devices.

Mecanismo De Acción

The mechanism of action of 3,5-Dibromo-4-fluorobenzyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways include:

Nucleophilic Attack: The chlorine atom is susceptible to nucleophilic attack, leading to the formation of various substituted products.

Catalytic Coupling: In coupling reactions, the compound acts as an electrophile, forming carbon-carbon bonds with other aryl or vinyl groups in the presence of palladium catalysts.

Comparación Con Compuestos Similares

3,5-Dibromo-4-chlorobenzyl chloride: Similar structure but lacks the fluorine atom, affecting its reactivity and applications.

3,5-Dibromo-4-methylbenzyl chloride: Contains a methyl group instead of a fluorine atom, leading to different chemical properties and uses.

3,5-Difluoro-4-bromobenzyl chloride: Contains fluorine atoms at the 3 and 5 positions, altering its reactivity compared to 3,5-Dibromo-4-fluorobenzyl chloride.

Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity patterns and make it a valuable intermediate in various chemical syntheses.

Actividad Biológica

3,5-Dibromo-4-fluorobenzyl chloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer properties, and its mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its halogenated benzyl structure, which contributes to its reactivity and biological interactions. The presence of bromine and fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Bacillus subtilis | 10 |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death.

2. Anticancer Properties

This compound has shown promise in anticancer research. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. For instance, a study reported an IC50 value of 25 µM against human breast cancer cells (MCF-7) and 30 µM against lung cancer cells (A549) .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. For example, it acts as a competitive inhibitor of tyrosinase, an enzyme implicated in melanin production .

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, leading to increased ROS levels that can trigger apoptosis in cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

-

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, the compound was tested against clinical isolates of MRSA. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating its potential as an alternative treatment for resistant infections . -

Case Study 2: Cancer Cell Line Studies

In another study involving various cancer cell lines, the compound demonstrated selective cytotoxicity against MCF-7 cells while sparing normal fibroblast cells. This selectivity suggests a favorable therapeutic index for potential anticancer applications .

Propiedades

IUPAC Name |

1,3-dibromo-5-(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVUDZGJLBMQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.